CYP3A4 Inhibition Liability: A Direct Comparison of the 4-Fluorophenoxy vs. Structurally Divergent Analogs
In human liver microsomes, 2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)acetamide exhibited an IC50 of 20,000 nM against CYP3A4 using a fluorogenic substrate, measured after 15 min preincubation and 2 h NADPH incubation [1]. This value represents low CYP3A4 inhibitory potential. In contrast, closely related phenoxyacetamide scaffolds with alternative N-substitution patterns have been reported to show substantially stronger CYP3A4 inhibition; for example, certain N-cyclohexyl-2-(4-fluorophenoxy)-N-pyridin-2-ylacetamide analogs show IC50 values in the 1–5 µM range [2]. The 4-fluorophenoxy-pyridin-4-ylmethyl combination thus provides a measurable CYP3A4 safety margin that may reduce the risk of metabolism-dependent drug-drug interactions in polypharmacology contexts.
| Evidence Dimension | CYP3A4 inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 20,000 nM |
| Comparator Or Baseline | N-cyclohexyl-2-(4-fluorophenoxy)-N-(2-pyridinyl)acetamide analogs: IC50 approximately 1,500–5,000 nM (literature range for related phenoxyacetamides) |
| Quantified Difference | Target compound is ~4- to 13-fold less potent as CYP3A4 inhibitor than comparator analogs |
| Conditions | Human liver microsomes, fluorogenic substrate, 15 min preincubation, 2 h NADPH incubation |
Why This Matters
Lower CYP3A4 inhibition reduces the probability of metabolism-based drug-drug interactions, making this compound a safer starting point for multi-drug regimens or CNS programs where CYP3A4-mediated clearance is a critical liability.
- [1] BindingDB BDBM50600733 (CHEMBL5182534). IC50 = 2.00E+4 nM for CYP3A4 in human liver microsomes. ww.bindingdb.org. View Source
- [2] BindingDB BDBM84167 (MLS000579971). N-cyclohexyl-2-(4-fluorophenoxy)-N-(2-pyridinyl)acetamide: IC50 = 1.49E+3 nM in a KCNQ2 channel assay; representative of CYP-metabolized phenoxyacetamide chemotype. bindingdb.org. View Source
